N-Ethyl Metformin Hydrochloride
Description
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Properties
Molecular Formula |
C₆H₁₅N₅·HCl |
|---|---|
Molecular Weight |
157.223646 |
Synonyms |
N’-Ethyl-N,N-dimethylimidodicarbonimidic Diamide Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Synthesis Pathways for N-Ethyl Metformin (B114582) Hydrochloride
The primary route for synthesizing N-Ethyl Metformin Hydrochloride mirrors the well-established industrial preparation of metformin. wikipedia.org This involves the reaction of an amine hydrochloride with dicyandiamide (B1669379). In the case of this compound, ethylamine (B1201723) hydrochloride serves as the key precursor, replacing dimethylamine (B145610) hydrochloride used for metformin synthesis.
Reaction Mechanisms and Conditions
The synthesis of N-substituted biguanides, such as this compound, generally proceeds through the reaction of an appropriate amine with dicyandiamide in the presence of an acid. nih.gov The reaction mechanism involves the nucleophilic attack of the amine on one of the nitrile carbons of dicyandiamide. The acidic conditions are crucial for the reaction to proceed effectively.
A general mechanism can be proposed based on the synthesis of metformin. wikipedia.org First, a proton transfer likely occurs, activating the dicyandiamide. The ethylamine then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. A subsequent series of proton transfers leads to the formation of the N-ethyl biguanide (B1667054) structure, which is then isolated as its hydrochloride salt.
Various reaction conditions have been explored for the synthesis of biguanides. These include heating the reactants in a suitable solvent or even under solvent-free conditions. scholaris.ca Microwave-assisted synthesis has also been shown to be an efficient method for preparing metformin hydrochloride, suggesting its potential applicability for the synthesis of its N-ethyl analog, offering advantages such as reduced reaction times and improved yields. mdpi.com
Precursors and Intermediate Compounds in this compound Synthesis
The principal precursors for the synthesis of this compound are:
Ethylamine Hydrochloride: This provides the ethylamino group that distinguishes the compound from metformin.
Dicyandiamide: Also known as cyanoguanidine, this molecule provides the core biguanide structure. atamanchemicals.com
The reaction likely proceeds through a series of transient intermediates, culminating in the formation of the stable N-Ethyl Metformin cation, which is then precipitated as the hydrochloride salt.
Optimization of Synthetic Routes for Yield and Purity
Optimization of the synthesis of biguanides like this compound focuses on several key parameters to maximize yield and purity. These include:
Solvent Choice: A variety of solvents can be employed, including higher boiling point alcohols or polar aprotic solvents like N,N-dimethylformamide (DMF), which can facilitate the reaction and aid in purification. google.com The use of water as a solvent has also been explored for a more environmentally friendly approach. nih.gov
Temperature and Reaction Time: The reaction typically requires heating, and the optimal temperature and duration are determined empirically to ensure complete reaction while minimizing the formation of byproducts. google.com
Catalyst: While the reaction can proceed with just the amine hydrochloride and dicyandiamide, the use of additional acid catalysts can influence the reaction rate and yield.
Purification Methods: Recrystallization from a suitable solvent, such as ethanol (B145695), is a common method for purifying the final product and removing unreacted precursors and byproducts. nih.gov
| Parameter | Condition | Rationale |
| Precursors | Ethylamine hydrochloride, Dicyandiamide | Provide the necessary functional groups for the final product. |
| Solvent | Alcohols, DMF, Water | Solubilizes reactants and facilitates the reaction. |
| Temperature | Elevated temperatures | Provides the necessary activation energy for the reaction. |
| Purification | Recrystallization | Removes impurities to yield a pure product. |
Exploration of this compound as a Synthetic Intermediate
While much of the research on biguanides focuses on their therapeutic potential, this compound can also be viewed as a versatile synthetic intermediate. Its structure contains multiple nitrogen atoms with varying nucleophilicity, offering several sites for further chemical modification.
The biguanide moiety can act as a ligand to form metal complexes, a property that has been explored with metformin. This suggests that this compound could be used to synthesize novel organometallic compounds with potential catalytic or material science applications. Furthermore, the presence of N-H bonds allows for substitution reactions to introduce a wide range of functional groups, expanding its utility as a building block for more complex molecules. For instance, N-alkylation or N-arylation reactions could be employed to create a diverse library of substituted biguanides.
Derivatization Strategies for this compound Analogs
The derivatization of biguanides is a key strategy for modulating their physicochemical properties and exploring their structure-activity relationships. Several approaches used for metformin can be directly applied to this compound to generate a library of analogs.
One common strategy involves the formation of Schiff bases through the condensation of the biguanide with various aldehydes and ketones. This approach has been successfully used to synthesize novel metformin derivatives. researchgate.net Another strategy is the acylation of the terminal amino groups. For example, metformin has been reacted with cinnamoyl chlorides to produce N-cinnamoyl metformin analogs. nih.gov
Furthermore, the biguanide structure can be incorporated into larger molecular scaffolds. For instance, metformin has been used to synthesize 1,3,5-triazine (B166579) derivatives through cyclization reactions. nih.gov These strategies allow for the introduction of a wide array of substituents, including aromatic rings, heterocyclic systems, and other pharmacologically relevant moieties, enabling a systematic exploration of the chemical space around the N-Ethyl Metformin core.
| Derivatization Strategy | Reagents | Resulting Analogs |
| Schiff Base Formation | Aldehydes, Ketones | Imines of N-Ethyl Metformin |
| Acylation | Acyl chlorides, Anhydrides | N-Acyl-N-Ethyl Metformin derivatives |
| Cyclization | Di-functional reagents | Heterocyclic systems containing the N-Ethyl Biguanide moiety |
Analytical Chemistry and Characterization
Development and Validation of Quantitative Analytical Methods
The development and validation of analytical methods are crucial for the reliable quantification of N-Ethyl Metformin (B114582) Hydrochloride. These methods are essential for quality control in pharmaceutical formulations and for its determination in biological matrices. The validation process typically assesses parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are the cornerstone for the separation and quantification of N-Ethyl Metformin Hydrochloride from related substances and matrix components. The choice of technique depends on the polarity of the analyte and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of metformin and its derivatives. researchgate.netijprajournal.comnih.govnih.govijtsrd.comresearchgate.net Given the structural similarity, these methods are readily adaptable for this compound. Reversed-phase (RP) HPLC is a common approach, often utilizing a C18 column. ijprajournal.comnih.govnih.govijtsrd.comresearchgate.net
For instance, a typical RP-HPLC method for metformin involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). ijtsrd.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the biguanide (B1667054) structure exhibits absorbance, typically around 232-238 nm. ijtsrd.comnih.gov The isocratic elution with a mobile phase of phosphate buffer (pH 3.0) and methanol in a 30:70 v/v ratio has been successfully used for metformin analysis. ijtsrd.com
Table 1: Representative HPLC Conditions for the Analysis of Metformin and Related Biguanides
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 (4.6 x 250mm, 5µm) ijtsrd.com | Phenomenex C18 (250 x 4.60 mm, 5µ) nih.gov |
| Mobile Phase | Phosphate buffer (pH 3.0):Methanol (30:70 v/v) ijtsrd.com | Acetonitrile:Phosphate buffer (65:35 v/v, pH 5.75) nih.gov |
| Flow Rate | 1.0 mL/min ijtsrd.com | 1.0 mL/min nih.gov |
| Detection | UV at 238 nm ijtsrd.com | UV at 233 nm nih.gov |
| Internal Standard | Not specified ijtsrd.com | Glipizide nih.gov |
| Linearity Range | Not specified | 0-25 µg/ml for metformin hydrochloride nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity for the analysis of volatile and thermally stable compounds. However, due to the non-volatile nature of biguanides like this compound, derivatization is a necessary step to increase their volatility and thermal stability. rsc.orgrsc.orgnih.govnih.gov
A common derivatization agent for metformin is N-methyl-bis(trifluoroacetamide) (MBTFA), which converts the analyte into a more volatile trifluoroacetyl derivative. rsc.orgnih.gov The derivatized compound can then be separated on a suitable GC column and detected by a mass spectrometer. The selected ion monitoring (SIM) mode in MS enhances the selectivity and sensitivity of the method. rsc.org For example, a GC-MS method for metformin in plasma involved derivatization with MBTFA and quantification using a selected ion at m/z 303. rsc.org
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly well-suited for the retention and separation of highly polar compounds like biguanides. lcms.czwaters.comnih.govnih.govresearchgate.net HILIC columns, such as those with amide or zwitterionic stationary phases, can effectively retain and separate metformin and its related substances. lcms.czwaters.com
A HILIC method for metformin and its impurities utilized an ACQUITY UPLC BEH Amide column with a mobile phase of acetonitrile and a potassium phosphate buffer (pH 2.2). lcms.cz This technique often provides different selectivity compared to RP-HPLC and can be advantageous for resolving closely related polar impurities. HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) provides a highly sensitive and selective method for the quantification of metformin in biological fluids, with a reported lower limit of quantification (LLOQ) of 0.5 ng/mL in human plasma. nih.gov
Table 2: HILIC Method Parameters for Metformin Analysis
| Parameter | Details |
|---|---|
| Column | ACQUITY UPLC BEH Amide lcms.cz |
| Mobile Phase | 80:20 Acetonitrile: 30 mM Potassium Phosphate Buffer (pH 2.2) lcms.cz |
| Flow Rate | 0.5 mL/min lcms.cz |
| Temperature | 40 °C lcms.cz |
| Detection | UV lcms.cz |
| Injection Volume | 1.0 µL lcms.cz |
Spectrophotometric and Spectroscopic Approaches for Detection
Spectrophotometric and spectroscopic methods offer simpler and more rapid alternatives for the quantification of this compound, particularly in bulk drug and pharmaceutical formulations.
UV-Visible spectrophotometry is a straightforward method for the quantification of biguanides. Metformin hydrochloride exhibits a characteristic UV absorbance maximum at approximately 232-235 nm in aqueous solutions. biomedres.usnih.govchemrj.org This property can be used for direct quantitative analysis by measuring the absorbance at the λmax and applying Beer-Lambert's law. The method is simple, cost-effective, and suitable for routine quality control. biomedres.usnih.gov
Colorimetric methods involving a derivatization reaction to produce a colored product that can be measured in the visible region have also been developed for metformin. One such method involves the reaction of the primary amino group of metformin with ninhydrin (B49086) in an alkaline medium to form a violet-colored chromogen, which is then measured spectrophotometrically at around 570 nm. nih.govijpsonline.com Another approach uses benzoin (B196080) as a derivatizing reagent, with the resulting derivative exhibiting absorbance at 290 nm. researchgate.net These methods can enhance sensitivity and specificity compared to direct UV spectrophotometry.
Pre-column Derivatization Strategies for Enhanced Detection
Pre-column derivatization is a strategy employed to improve the chromatographic properties and/or detectability of analytes. For biguanides like this compound, which lack a strong chromophore, derivatization can significantly enhance UV or fluorescence detection, leading to improved sensitivity.
Several derivatization reagents have been utilized for metformin. One notable example is the use of 9,10-anthraquinone-2-sulfonyl chloride as a derivatizing agent for the determination of metformin by RP-HPLC with UV detection at 256 nm. nih.govresearchgate.net Another approach involves derivatization with acetaldehyde, followed by analysis using capillary electrophoresis with electrochemiluminescence (ECL) detection, which was reported to increase the detection sensitivity by more than 120 times compared to the underivatized compound. nih.govresearchgate.net These strategies could be adapted for the analysis of this compound to achieve lower detection limits.
Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection and Quantitation
The validation of analytical methods used to quantify this compound is performed in accordance with guidelines from the International Council for Harmonisation (ICH). These validation parameters ensure that the method is reliable, reproducible, and fit for its intended purpose, which is typically as part of a broader impurity profile for metformin. While specific validation studies focusing solely on this compound are not extensively published, the parameters for methods that identify and quantify various metformin impurities are well-documented and serve as a benchmark for expected performance.
Linearity: An analytical procedure's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For impurity quantification, linearity is typically assessed over a range from the limit of quantitation (LOQ) to 150% or 200% of the specified impurity limit. impactfactor.orgekb.eg For instance, methods developed for metformin and its related compounds demonstrate excellent correlation coefficients (r²), often greater than 0.999. ekb.eg
Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard (like N-Ethyl Metformin) is spiked into a sample matrix (e.g., a placebo formulation). The percentage of the spiked impurity that is recovered by the analysis indicates the method's accuracy. For metformin impurities, recovery values are typically expected to be within 95% to 105%. impactfactor.org
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). For metformin impurity methods, the RSD for precision studies is generally required to be less than 5-10%, depending on the concentration level. impactfactor.org
Limits of Detection (LOD) and Quantitation (LOQ): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. These values are crucial for ensuring that even trace amounts of impurities like N-Ethyl Metformin can be reliably controlled. For related substances in metformin, HPLC-based methods can achieve an LOD and LOQ in the microgram-per-milliliter (µg/mL) range. impactfactor.org
Below is a table representing typical validation parameters for analytical methods used for metformin and its impurities, which would be applicable for the analysis of N-Ethyl Metformin.
| Parameter | Typical Acceptance Criteria / Value | Description |
|---|---|---|
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and instrument response. |
| Accuracy (% Recovery) | 96% - 104% | Shows how close the measured value is to the true value. impactfactor.org |
| Precision (% RSD) | < 5.0% | Indicates the method's repeatability and reproducibility. impactfactor.org |
| LOD (µg/mL) | ~0.2 µg/mL | The lowest concentration that the analytical method can reliably detect. impactfactor.org |
| LOQ (µg/mL) | ~0.6 µg/mL | The lowest concentration that can be accurately and precisely measured. impactfactor.org |
Application in Impurity Profiling and Quality Control Research
Identification and Quantification of this compound as a Potential Impurity in Metformin Formulations
Impurity profiling is a cornerstone of pharmaceutical quality control. Regulatory agencies like the U.S. Food and Drug Administration (FDA) mandate that all impurities in drug products be identified and quantified to ensure patient safety. raps.orgfda.gov this compound is considered a potential process-related impurity or a degradation product in metformin manufacturing.
The identification and quantification of such impurities are primarily achieved using separation techniques, most notably High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). ijcrt.orgresearchgate.net These methods are valued for their high resolution and sensitivity. Hydrophilic Interaction Liquid Chromatography (HILIC) has also been successfully employed for the analysis of the highly polar metformin and its related impurities. lcms.cz
In a typical quality control setting, a chromatographic method is developed to separate the main active pharmaceutical ingredient (API), metformin, from all known and potential impurities, including N-Ethyl Metformin. Detection is commonly performed using an ultraviolet (UV) detector. ijcrt.org For more sensitive and specific identification, particularly for previously unknown impurities or those without a UV chromophore, Mass Spectrometry (MS) is coupled with the liquid chromatography system (LC-MS). lcms.cz This allows for the determination of the impurity's mass-to-charge ratio, which provides strong evidence for its chemical identity.
Studies on Degradation Products and Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the concentration of the API without interference from its degradation products, impurities, or excipients. The development of such methods is a regulatory requirement to understand how the quality of a drug substance or product varies over time under the influence of environmental factors like temperature, humidity, and light.
To develop a stability-indicating method, forced degradation (stress testing) studies are conducted on the drug substance. nih.goveurekaselect.com Metformin is subjected to harsh conditions, including:
Acidic and Alkaline Hydrolysis: Treatment with strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH). eurekaselect.com
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide. eurekaselect.com
Thermal Degradation: Heating the sample at high temperatures. eurekaselect.com
Photolytic Degradation: Exposing the sample to UV or fluorescent light. epa.gov
The resulting mixtures are then analyzed to demonstrate that the analytical method can successfully separate the intact drug from all the degradation products formed. nih.goveurekaselect.com If N-Ethyl Metformin were formed as a degradant under any of these stress conditions, the stability-indicating method must be able to resolve its peak from the metformin peak and other impurity peaks. This ensures that during routine stability testing of metformin formulations, any formation of N-Ethyl Metformin can be accurately detected and quantified over the product's shelf life.
Isotopic Labeling and Reference Standard Development
Synthesis and Application of N-Ethyl (Metformin-d6) Hydrochloride as a Stable Isotope Labeled Standard
Reference standards are essential for the accuracy of analytical measurements. For quantitative analysis using highly sensitive techniques like mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard. N-Ethyl (Metformin-d6) Hydrochloride is the deuterated analogue of this compound. clearsynth.com In this compound, six hydrogen atoms, typically on the methyl groups, are replaced with deuterium (B1214612) atoms.
Deuterium is a stable (non-radioactive) isotope of hydrogen. Its inclusion in the molecule increases the mass of the compound without significantly altering its chemical properties or chromatographic retention time. caymanchem.com This makes N-Ethyl (Metformin-d6) Hydrochloride an ideal internal standard for the quantification of N-Ethyl Metformin. It is synthesized for use in analytical laboratories and is commercially available from specialized chemical suppliers. clearsynth.comchemicalbook.com
Utilization in Quantitative Analytical Assays
In quantitative analytical assays, particularly those using LC-MS or GC-MS, an internal standard is used to correct for analyte loss during sample preparation and for variations in instrument response (e.g., injection volume and ionization efficiency). caymanchem.comnih.gov
The procedure involves adding a precise and known amount of the stable isotope-labeled standard, N-Ethyl (Metformin-d6) Hydrochloride, to every sample, calibrator, and quality control standard before processing. nih.gov The non-labeled target analyte (N-Ethyl Metformin) and the labeled internal standard co-elute from the chromatography column but are distinguished by the mass spectrometer due to their mass difference. researchgate.net The concentration of the analyte is determined by calculating the ratio of the instrument response of the analyte to the instrument response of the stable isotope-labeled internal standard. This ratio-based calculation significantly improves the accuracy, precision, and robustness of the assay, making it the preferred method for bioanalytical studies and trace-level impurity quantification.
Preclinical Pharmacological Investigations in Vitro and Animal Models
Mechanistic Studies at the Cellular and Molecular Level
While direct studies on N-Ethyl Metformin (B114582) Hydrochloride are limited, extensive research has established that metformin, a related biguanide (B1667054), acts as a weak and reversible inhibitor of the mitochondrial respiratory chain, specifically Complex I (NADH dehydrogenase). nih.govresearchgate.net This inhibition is considered a primary component of its mechanism of action. nih.govresearchgate.net Unlike classic Complex I inhibitors such as rotenone, metformin's inhibitory action appears to be dependent on its accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential. researchgate.net
In studies using isolated mitochondria or submitochondrial particles, millimolar concentrations of metformin are typically required to achieve significant Complex I inhibition. nih.gov However, in intact cells, the inhibitory effects are observed at much lower concentrations, suggesting an active accumulation process. nih.gov The inhibition of Complex I by metformin disrupts the electron transport chain, leading to a decrease in ATP synthesis and a shift in the cell's energy balance. researchgate.netresearchgate.net This action is distinct from other inhibitors, as metformin is reported to be a non-competitive inhibitor of the physiological electron pathway. nih.gov
A primary consequence of mitochondrial inhibition by biguanides like metformin is the activation of AMP-activated protein kinase (AMPK). wikipedia.orgnih.gov AMPK is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism. wikipedia.orgnih.gov The inhibition of Complex I leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio. This change in the nucleotide ratio allosterically activates AMPK. wikipedia.org
Studies in primary hepatocytes have shown that metformin treatment leads to the activation of AMPK, which in turn phosphorylates and inactivates key enzymes involved in energy-consuming processes. nih.gov For instance, activated AMPK suppresses acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. nih.gov The activation of AMPK is considered essential for many of the downstream metabolic effects of metformin. wikipedia.orgnih.gov Research indicates that metformin promotes the formation of the αβγ heterotrimeric AMPK complex, enhancing its phosphorylation by upstream kinases like LKB1. nih.gov
The primary therapeutic effect of metformin, the inhibition of hepatic gluconeogenesis (the production of glucose in the liver), is a downstream consequence of its molecular actions. nih.govnih.gov By activating AMPK and altering the cellular energy state, metformin reduces the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). wikipedia.org
Furthermore, the inhibition of Complex I leads to an increased cytosolic redox state (increased NADH/NAD+ ratio), which can directly inhibit the conversion of lactate (B86563) and glycerol (B35011) into glucose. nih.gov Some studies suggest that metformin's effect on gluconeogenesis may also involve AMPK-independent mechanisms, such as the allosteric regulation of enzymes like fructose-1,6-bisphosphatase. nih.gov In peripheral tissues like skeletal muscle, metformin-induced AMPK activation promotes glucose uptake. nih.gov
The inhibition of mitochondrial oxidative phosphorylation by biguanides like metformin directly impacts the cellular energy charge. By reducing the efficiency of the electron transport chain at Complex I, ATP synthesis is decreased. researchgate.net This leads to a detectable fall in the cellular ATP levels and a corresponding rise in the levels of ADP and AMP.
The resulting increase in the AMP:ATP and ADP:ATP ratios is a critical signaling event. nih.gov As previously mentioned, the elevated AMP:ATP ratio is the primary trigger for the activation of AMPK, which acts to restore energy homeostasis by switching off anabolic (energy-consuming) pathways and switching on catabolic (energy-producing) pathways. wikipedia.orgnih.gov This modulation of the cellular energy status is fundamental to the pleiotropic effects observed with metformin treatment. nih.gov
Metformin, being a hydrophilic cation at physiological pH, requires active transport to enter cells like hepatocytes, where it exerts its primary effects. nih.govpharmacytimes.com This cellular uptake is mediated by a family of transporters known as organic cation transporters (OCTs). nih.gov Specifically, OCT1 is highly expressed in the liver and is crucial for the hepatic uptake of metformin. pharmacytimes.comnih.gov OCT2 is predominantly found in the kidney and is involved in its renal clearance, while OCT3 is more widely distributed. nih.gov
The function of these transporters is critical for the drug's efficacy. In vitro studies have shown that various drugs can inhibit OCT-mediated metformin transport, potentially leading to drug-drug interactions. nih.gov Genetic variations in the gene encoding OCT1 (SLC22A1) have also been linked to differences in patient response and tolerance to metformin, underscoring the transporter's importance in its pharmacological action. nih.gov
Comparative Pharmacodynamic Studies with Metformin and Other Biguanides in Preclinical Models
Comparative preclinical studies often evaluate biguanides based on their potency and specific metabolic effects. For instance, phenformin, another biguanide, is more lipophilic than metformin and demonstrates a more potent inhibition of mitochondrial respiration. However, this increased potency has been associated with a higher risk of adverse effects.
In animal models of diabetes, metformin has been shown to improve glucose homeostasis and insulin (B600854) sensitivity. nih.gov Comparative studies with other classes of antidiabetic agents, such as thiazolidinediones (e.g., pioglitazone), have been conducted. One such study indicated that while both metformin and pioglitazone (B448) reduced markers of oxidative stress, metformin also enhanced the antioxidant defense system, suggesting a more extensive antioxidative effect. nih.gov Similarly, in preclinical models of non-alcoholic fatty liver disease (NAFLD), metformin has been shown to reduce the accumulation of lipids in hepatocytes. nih.gov Studies exploring derivatives aim to improve upon the pharmacodynamic and pharmacokinetic profile of metformin, though specific comparative data for N-Ethyl Metformin Hydrochloride is not widely available in published literature.
Interactive Data Table: Metformin Interaction with Organic Cation Transporters (OCTs)
The following table summarizes in vitro findings on the inhibition of metformin uptake by various compounds in cells expressing human OCTs. This data, focused on metformin, illustrates the importance of these transporters for biguanide pharmacology.
| Transporter | Inhibitor | IC50 (µM) | Description | Reference |
| OCT1 | Omeprazole | 11.2 | A proton pump inhibitor that demonstrates concentration-dependent inhibition of metformin uptake. | nih.gov |
| OCT1 | Pantoprazole | 25.1 | A proton pump inhibitor that demonstrates concentration-dependent inhibition of metformin uptake. | nih.gov |
| OCT2 | Omeprazole | 3.2 | Shows potent inhibition of metformin uptake in cells expressing the renal transporter OCT2. | nih.gov |
| OCT2 | Pantoprazole | 14.1 | Shows potent inhibition of metformin uptake in cells expressing the renal transporter OCT2. | nih.gov |
| OCT3 | Omeprazole | 36.2 | Demonstrates inhibition of metformin uptake, though with a higher IC50 compared to OCT1/2. | nih.gov |
| OCT3 | Pantoprazole | 29.5 | Demonstrates inhibition of metformin uptake, though with a higher IC50 compared to OCT1/2. | nih.gov |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound "this compound" that would allow for the creation of the detailed article as outlined. The search results consistently provide information on the well-known parent compound, Metformin Hydrochloride, but not its specific N-ethyl derivative.
The term "ethyl" appears in the literature in the context of formulation research for Metformin Hydrochloride, such as the use of "ethyl cellulose" as a polymer in extended-release tablets nih.govresearchgate.netnih.gov or "ethyl acetate" as a solvent ijprajournal.com. This relates to the manufacturing process of metformin dosage forms, not the chemical structure of the active compound itself.
While research into more lipophilic derivatives of metformin to create prodrugs with potentially better absorption is an area of investigation, specific preclinical data for an "N-Ethyl Metformin" compound—including its evaluation in animal models, its specific pharmacokinetic profile, and formulation research—is not available in the public domain through the conducted searches. wikipedia.org
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound." Writing such an article would require fabricating data, which is not feasible. All available preclinical and pharmacological data pertains to Metformin Hydrochloride.
Formulation Research for Experimental Delivery Systems (non-clinical focus)
Microparticle and Nanoparticle Formulations for Controlled Release in Research Models
The development of microparticle and nanoparticle formulations for metformin hydrochloride, a related biguanide, provides a strong precedent for similar research into this compound. These advanced drug delivery systems aim to improve bioavailability, sustain release, and potentially reduce dosing frequency. tandfonline.comnih.gov
In studies involving metformin hydrochloride, various polymers have been utilized to create micro and nanocarriers. For instance, Eudragit® RSPO and combinations of Eudragit/PLGA have been employed to prepare nanoparticles using the nanoprecipitation method. tandfonline.com These formulations have demonstrated spherical shapes with smooth surfaces. tandfonline.com Scanning electron microscopy (SEM) is a key tool for characterizing the morphology of these particles. nih.govresearchgate.net
The particle size and zeta potential are critical parameters evaluated in these research models. For metformin HCl nanoparticles, mean particle sizes have been reported to range from 268.8 to 288 nm, with zeta potentials between +9.72 to +10.1 mV. tandfonline.com Another study reported spherical nanoparticles with an average size of 230 ± 50 nm and a negative surface charge of -18.32 mV at a physiological pH of 7.4. tandfonline.com The encapsulation efficiency, which measures the amount of drug successfully loaded into the particles, is also a key determinant of formulation success. tandfonline.com
In vitro release studies are fundamental to understanding the controlled release characteristics of these formulations. These studies are typically conducted over several hours in different pH environments to simulate physiological conditions. For example, some metformin HCl nanoparticle formulations have shown a release of about 50% of the drug at pH 7.4 within 10 hours, and 72% over 70 hours. tandfonline.com The release kinetics can be analyzed using various mathematical models, with the Korsmeyer-Peppas model often being the best fit for many formulations, indicating a diffusion-controlled release mechanism. nih.govresearchgate.net In some cases, the release is governed by non-Fickian diffusion. nih.govresearchgate.net
Animal models, such as rats, have been used to evaluate the in vivo efficacy of these controlled-release formulations. For instance, a microparticle formulation of metformin HCl was shown to control blood glucose levels in diabetic rats for up to 24 hours, demonstrating a significant reduction compared to conventional tablet formulations. ugm.ac.id
Table 1: Characteristics of Metformin HCl Nanoparticle Formulations in Research Models
| Polymer(s) | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Key Findings |
|---|---|---|---|---|
| Eudragit® RSPO | Nanoprecipitation | 268.8 - 288 | +9.72 to +10.1 | Spherical shape, smooth surface. tandfonline.com |
| Eudragit/PLGA | Nanoprecipitation | Not specified | Not specified | Spherical shape, smooth surface. tandfonline.com |
| O-carboxymethyl chitosan | Ionic-gelation | 230 ± 50 | -18.32 (at pH 7.4) | pH-dependent release. tandfonline.com |
| Chitosan/MVPS | Not specified | < 10,000 | Not specified | High encapsulation efficiency (89%). tandfonline.com |
Transdermal Film Design and In Vitro Evaluation for Research Applications
Transdermal drug delivery offers a non-invasive alternative for administering therapeutic agents. Research into transdermal films for metformin hydrochloride provides a framework for developing similar systems for this compound. The primary goal is to create a sustained-release formulation that can deliver the drug through the skin. neliti.com
These transdermal patches are typically prepared using a solvent evaporation technique, incorporating various hydrophilic and hydrophobic polymers. researchgate.netamazonaws.com Combinations of polymers like ethyl cellulose (B213188) and polyvinyl pyrrolidone, or HPMC and ethyl cellulose, have been investigated in different ratios to optimize the film's properties. researchgate.netamazonaws.com Plasticizers such as dibutyl phthalate (B1215562) and propylene (B89431) glycol are often included to ensure the flexibility of the patch. researchgate.netamazonaws.com
The in vitro evaluation of these transdermal films involves a battery of physicochemical tests. These include measuring film thickness, tensile strength, moisture content, moisture uptake, and folding endurance. researchgate.net Drug content uniformity is also a critical parameter to ensure consistent loading. researchgate.net
In vitro drug release and permeation studies are essential for assessing the performance of the transdermal patches. These studies are often conducted using a Keshary-Chien diffusion cell with a semi-permeable membrane or animal skin models, such as mouse epidermis or neonatal porcine skin. researchgate.netnih.gov The release profile is typically monitored over 24 hours. researchgate.net For instance, one formulation of a metformin hydrochloride patch demonstrated up to 95.89% drug release within 24 hours. researchgate.net The release kinetics are often analyzed using models like the Higuchi and zero-order kinetics to understand the release mechanism, which is frequently found to be non-Fickian diffusion. researchgate.net
Hydrogel-forming microneedle arrays represent a more advanced approach to enhance transdermal delivery. For metformin HCl, these microneedles have been shown to consistently penetrate a skin model and significantly enhance drug permeation across neonatal porcine skin in vitro. nih.gov
Table 2: In Vitro Evaluation of Metformin HCl Transdermal Patches
| Polymer Combination | Key Evaluation Parameters | In Vitro Release Findings | Release Kinetics |
|---|---|---|---|
| Ethyl cellulose & Polyvinyl pyrrolidone | Thickness, tensile strength, moisture content/uptake, drug content | Formulation F6 showed 94.83% release in 24h. researchgate.net | Good fit to Higuchi model. researchgate.net |
| HPMC & Ethyl cellulose | Thickness, weight variation, moisture content, folding endurance, drug content | Formulation F7 showed 96.12% cumulative release after 12h. amazonaws.com | Not specified |
| Chitosan & HPMC | Thickness, weight variation, drug content, folding endurance, moisture content, tensile strength | Formulation F6 showed 95.89% release in 24h. researchgate.net | Zero-order kinetics, Non-Fickian diffusion. researchgate.net |
Drug Delivery Systems for Research Purposes (e.g., mesoporous silica)
Mesoporous silica (B1680970) nanoparticles (MSNs) have emerged as a promising platform for the controlled delivery of various therapeutic agents, including metformin. mdpi.com Their high surface area, tunable pore size, and biocompatibility make them ideal carriers for research applications. mdpi.comresearchgate.net The development of MSN-based delivery systems for metformin hydrochloride offers valuable insights for similar investigations with this compound.
The synthesis of MSNs, such as KIT-6 and MCM-48, is often achieved through methods like the sol-gel technique. mdpi.commdpi.com The loading of the drug into the mesoporous structure is typically done by adsorption from an aqueous solution. mdpi.commdpi.com The efficiency of drug loading can be influenced by factors such as the initial drug concentration. mdpi.com For example, studies with KIT-6 have shown that the loading efficiency of metformin increases with higher drug concentrations, reaching up to 131.69 mg/g. mdpi.com Similarly, MCM-48 has demonstrated high loading capacities for metformin hydrochloride. mdpi.comresearchgate.net
Characterization of the drug-loaded MSNs is crucial and involves techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize the morphology and structure. mdpi.commdpi.com Nitrogen adsorption-desorption isotherms are used to determine the specific surface area and pore volume, which typically decrease after drug loading, confirming successful incorporation. mdpi.commdpi.com
In vitro dissolution studies are performed to evaluate the release profile of the drug from the MSNs under simulated physiological conditions, often in both acidic (simulated gastric fluid) and neutral pH (simulated intestinal fluid) environments. mdpi.commdpi.com These studies have shown a biphasic release pattern for metformin from MSNs: an initial rapid release followed by a sustained release phase. mdpi.commdpi.com The release kinetics are often best described by the Korsmeyer-Peppas and Weibull models, suggesting a diffusion-controlled mechanism. mdpi.com
More advanced theoretical frameworks, such as multifractal analysis, have also been applied to model and interpret the complex release kinetics from these systems. mdpi.commdpi.comresearchgate.net In some research, MSNs loaded with metformin have been incorporated into other delivery systems, like thermo-responsive gels, for topical application in preclinical models of diseases such as melanoma. nih.gov
Table 3: Characteristics of Metformin-Loaded Mesoporous Silica Nanoparticles
| Mesoporous Silica Type | Synthesis Method | Drug Loading (mg/g) | Key Characterization Findings | In Vitro Release Profile |
|---|---|---|---|---|
| KIT-6 | Ultrasound-assisted sol-gel | 56.43 - 131.69 | Significant reduction in surface area and pore volume upon loading. mdpi.com | Biphasic: initial fast release in acidic medium, sustained release at neutral pH. mdpi.com |
| MCM-48 | Sol-gel | 59.79 - 160.98 | Highly ordered cubic mesoporous structure; high specific surface area. mdpi.comresearchgate.net | Biphasic: rapid release in gastric fluid, sustained release in intestinal fluid. mdpi.comresearchgate.net |
| Virus-like MSN | Not specified | Not specified | Spherical morphology, particle size ~197 nm. nih.gov | Sustained, pH-sensitive release over 48h at pH 7.4 and 6h at pH 5.5. nih.gov |
Structure Activity Relationship Sar and Structural Modification Studies
Impact of N-Ethyl Substitution on Biological Activity and Selectivity
The substitution of a methyl group in metformin (B114582) with an ethyl group at the nitrogen atom introduces subtle yet significant changes in the molecule's physicochemical properties, primarily its lipophilicity. This alteration is a key determinant of its interaction with biological systems, influencing its absorption, distribution, and target engagement.
This increased lipophilicity can facilitate the compound's ability to cross cellular and mitochondrial membranes. Some studies suggest that the uptake of biguanides into mitochondria does not depend solely on hydrophobic parameters, implying the involvement of selective transporters. nih.gov However, within a homologous series of biguanides, hydrophobicity has been shown to be a significant factor in modulating biological activities that target cancer microenvironments. nih.gov The N-ethyl substitution, therefore, is expected to alter the compound's potency and selectivity profile. For example, in studies of arylbiguanides, increasing the length of an alkylene linker, which enhances hydrophobicity, led to stronger biological activity, including potent inhibitory effects on hypoxia-inducible factor-1 (HIF-1) and the unfolded protein response (UPR). nih.gov
Comparative SAR Analysis with Metformin and Other Biguanide (B1667054) Analogs
A comparative analysis of N-Ethyl Metformin with metformin and other analogs reveals a clear structure-activity relationship centered on the nature of the N-substituent. The biguanide scaffold itself is crucial, but the size, length, and character of the substituent dictate the compound's potency and, in some cases, its mechanism of action.
Metformin (N,N-dimethylbiguanide) serves as the benchmark, being a relatively hydrophilic molecule. mdpi.com Its activity is well-characterized, primarily involving the inhibition of hepatic gluconeogenesis. mdpi.com Phenformin (N-phenethylbiguanide) represents a more lipophilic analog, a property that contributes to its increased potency but also a higher risk of side effects like lactic acidosis, which led to its general discontinuation. preprints.org
The table below provides a comparative overview of these structural modifications.
| Compound Name | N-Substitution | Key Structural Feature | Relative Lipophilicity | Impact on Biological Activity | Citations |
|---|---|---|---|---|---|
| Metformin | N,N-dimethyl | Two small methyl groups | Low | Baseline antihyperglycemic agent. | mdpi.com |
| N-Ethyl Metformin | N-ethyl (inferred) | One ethyl group replacing a methyl group | Moderately increased vs. Metformin | Expected to have altered potency and membrane permeability based on increased lipophilicity. | nih.gov |
| Phenformin | N-phenethyl | A bulky, aromatic phenethyl group | High | Considerably more potent than metformin; potent inhibitor of oxidative phosphorylation (OXPHOS). | nih.govpreprints.org |
| Arylbiguanides (general) | Aryl-(CH₂)n- | Aryl ring with varying alkylene linker length | Variable (increases with linker length) | Potent inhibitors of HIF-1 and UPR; selective cytotoxicity under glucose deprivation increases with hydrophobicity. | nih.gov |
This comparison highlights a critical trend: increasing the size and hydrophobicity of the N-substituent from dimethyl (metformin) to phenethyl (phenformin) and other aryl groups significantly enhances certain biological effects, particularly those related to cancer metabolism. nih.gov N-Ethyl Metformin would theoretically occupy an intermediate position in this spectrum, offering a moderate increase in lipophilicity that could translate to enhanced activity relative to metformin without the pronounced effects seen with larger substituents like the phenethyl group.
Design and Synthesis of Novel N-Ethyl Metformin Derivatives for Mechanistic Probes
The synthesis of N-Ethyl Metformin and its derivatives follows established chemical principles for biguanide production. The general method involves the reaction of cyanoguanidine (dicyandiamide) with the corresponding amine hydrochloride salt. preprints.orgnews-medical.net For N-Ethyl Metformin, this would typically involve reacting N-ethylamine hydrochloride or N-ethylmethylamine hydrochloride with cyanoguanidine, often at elevated temperatures. news-medical.net
To investigate the specific mechanisms of action of N-Ethyl Metformin, novel derivatives can be designed and synthesized to serve as mechanistic probes. These probes are engineered with specific functionalities to enable tracking, visualization, or target identification. The rationale behind such designs is to overcome the limitations of studying the parent compound directly. For example, incorporating amino acid residues has been used as a strategy to potentially enhance oral bioavailability through specific transporters. researchgate.net
Below are some potential strategies for designing N-Ethyl Metformin derivatives as mechanistic probes.
| Probe Design Strategy | Rationale / Purpose | Example Modification to N-Ethyl Metformin | Citations |
|---|---|---|---|
| Fluorescent Labeling | To visualize cellular and subcellular localization and track transport dynamics using fluorescence microscopy. | Covalent attachment of a small, bright fluorophore (e.g., a BODIPY or rhodamine derivative) to the ethyl group or biguanide core via a stable linker. | |
| Photoaffinity Labeling | To identify direct binding partners (e.g., protein targets) by forming a covalent bond upon photoactivation. | Incorporation of a photoreactive group, such as a diazirine or benzophenone, into the structure. This probe would bind to its target and, upon UV irradiation, covalently crosslink to it for subsequent identification. | |
| Isotopic Labeling (e.g., ¹³C, ¹⁵N, ²H) | To trace the metabolic fate of the compound using mass spectrometry or NMR, and to improve pharmacokinetic profiles (deuterium substitution). | Synthesis of N-Ethyl Metformin using precursors enriched with stable isotopes (e.g., ¹³C-labeled ethylamine) or replacing hydrogen atoms with deuterium (B1214612) on the ethyl group. | nih.gov |
| Conjugation to Bioactive Molecules | To create hybrid molecules with dual or synergistic activities for therapeutic or investigative purposes. | Synthesizing a conjugate of N-Ethyl Metformin with another active agent, such as the artesunate-metformin conjugate designed to target specific cancer pathways. | preprints.org |
The synthesis of these specialized derivatives would build upon the core biguanide synthesis, incorporating the desired functional moiety at a chemically accessible position that is unlikely to completely abolish the biological activity being studied. ekb.eg Such probes are invaluable tools for elucidating the molecular targets and pathways modulated by N-Ethyl Metformin, providing deeper insights than what can be gleaned from studies of the parent compound alone.
Computational and Theoretical Studies
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a small molecule, such as N-Ethyl Metformin (B114582) Hydrochloride, and its biological targets. These methods are crucial in drug discovery for elucidating mechanisms of action and for designing novel therapeutic agents.
While specific docking studies on N-Ethyl Metformin Hydrochloride are not readily found, research on metformin and its derivatives provides insight into the probable binding modes. For instance, studies involving metformin have explored its interaction with various protein targets. Molecular dynamics simulations have been employed to assess the stability of metformin-protein complexes, such as its binding to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, which has been implicated in viral entry pathways. In one such study, MD simulations were run for 100 nanoseconds to observe the dynamic behavior of the complex. researchgate.net
Furthermore, research into metal complexes of metformin derivatives has utilized molecular simulations to corroborate enzymatic inhibition assays. mdpi.com These studies often reveal that the derivatives exhibit competitive docking scores when compared to standard reference compounds, highlighting their potential as effective inhibitors. mdpi.com The binding affinity and interaction patterns observed in these simulations for metformin derivatives can serve as a valuable reference for predicting how this compound might interact with similar biological targets.
Table 1: Example of Molecular Dynamics Simulation Parameters for Metformin Studies
| Parameter | Value |
|---|---|
| Simulation Software | Desmond |
| Water Model | TIP3P |
| System Neutralization | 0.15 M NaCl |
| Temperature | 310 K |
| Pressure | 1.013 bar |
| Simulation Time | 100 ns |
Data derived from studies on metformin. researchgate.net
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of molecules. These calculations can provide insights into bond lengths, bond angles, and the distribution of electron density, which are fundamental to a molecule's chemical behavior.
For metformin and its salts, DFT calculations have been performed to optimize molecular structures and calculate vibrational frequencies. researchgate.net Such studies have been used to comparatively analyze metformin with different counter anions, revealing how the crystal packing is stabilized by networks of hydrogen bonds. researchgate.net The analysis of Hirshfeld surfaces, derived from these calculations, helps in quantifying intermolecular interactions and understanding the forces that govern crystal formation. researchgate.netnih.gov
These computational methods can be applied to this compound to predict its electronic properties. By calculating descriptors such as global hardness, electronegativity, and the electrophilicity index, researchers can categorize the reactivity of this compound and compare it to its parent compound and other derivatives. researchgate.net
Table 2: Selected Bond Lengths and Angles for Metformin Hydrochloride
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| C1–N3 | 1.3317(13) | N5–C2–N3 | 118.99(9) |
| C2–N3 | 1.3517(13) | N5–C2–N4 | 118.85(9) |
| C2–N4 | 1.3399(13) | C2–N5–C4 | 120.54(8) |
| C2–N5 | 1.3334(13) | N2–C1–N1 | 117.68(9) |
Data from DFT calculations of Metformin Perchlorate, a related salt. researchgate.net
Computational Modeling of Nucleation and Crystallization Behavior in Solvents
The crystallization process is critical in the pharmaceutical industry for controlling the purity, stability, and bioavailability of active pharmaceutical ingredients. Computational models are increasingly used to understand and predict nucleation and crystal growth.
Studies on metformin hydrochloride have utilized computational fluid dynamics (CFD) simulations to investigate the impact of crystallization conditions on the final crystal properties. researchgate.net These simulations have shown that factors like stirring speed and cooling rate can influence crystal size distribution, although in the case of metformin hydrochloride, these stresses were not found to cause significant crystal breakage. researchgate.net
Furthermore, research has combined experimental data with DFT calculations to explore the nucleation behavior of metformin hydrochloride in various hydroxylic solvents like water, methanol (B129727), and ethanol (B145695). nih.gov These studies have shown that the interaction energy between the solute and the solvent molecules plays a crucial role; stronger interactions can make nucleation more difficult. nih.gov The induction time for crystallization was observed to increase in the order: water < methanol < ethanol < n-propanol, which inversely correlated with the calculated binding energies. nih.gov This type of computational approach would be highly valuable for selecting appropriate solvents and optimizing the crystallization process for this compound.
Table 3: Nucleation Parameters of Metformin Hydrochloride in Different Solvents
| Solvent | Induction Time Trend | Binding Energy Trend |
|---|---|---|
| Water | Lowest | Lowest |
| Methanol | Higher than water | Higher than water |
| Ethanol | Higher than methanol | Higher than methanol |
| n-Propanol | Highest | Highest |
Data derived from computational studies on metformin hydrochloride. nih.gov
In Silico Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Contexts
In silico pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a cornerstone of modern drug development, allowing for the simulation of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its therapeutic effect, before extensive clinical trials.
For metformin, various PK/PD models have been developed to describe the relationship between its plasma concentration and its glucose-lowering effect. nih.govresearchgate.net These models often consist of multiple compartments representing different parts of the body, such as the gut, liver, and peripheral tissues. nih.gov By fitting the model parameters to clinical data, researchers can simulate the drug's behavior under different administration routes (e.g., intravenous vs. oral) and treatment regimens. nih.govresearchgate.net
Population PK/PD analyses of metformin have also been conducted using signal transduction models to capture the time course of its antihyperglycemic effect. nih.gov These models can incorporate patient-specific factors, such as creatinine (B1669602) clearance, to predict how the drug's clearance will be affected. nih.gov While specific in silico PK/PD models for this compound are not available, the established models for metformin provide a robust foundation for developing such predictive tools for its derivatives. The SwissADME online web server has been used to calculate the ADME properties of various metformin analogs, and such a tool could be readily applied to this compound. mdpi.com
Table 4: Example of Pharmacokinetic Parameters for Metformin
| Parameter | Description | Estimated Value |
|---|---|---|
| CL/F | Apparent Clearance | 52.6 L/h (for a subject with CLcr of 106.5 mL/min) |
| IC50 | Concentration at half-maximum inhibition | 3.68 µg/mL |
| Tmax | Time to reach maximum concentration | ~2 hours (oral administration) |
Data derived from population PK/PD modeling of metformin. nih.govnih.gov
Unable to Generate Article on this compound Due to Lack of Scientific Data
Following a comprehensive search of available scientific and academic literature, it has been determined that there is insufficient public information to construct an article on the chemical compound “this compound” according to the specified outline. The required topics of metabolomic research, impurity formation mechanisms, and mitigation strategies for this specific compound are not addressed in the accessible research data.
Extensive searches for non-human metabolomic studies did not yield any results identifying this compound as a potential metabolite of metformin or its related compounds. The prevailing scientific consensus is that metformin itself is not metabolized and is excreted from the body unchanged.
Similarly, research into the formation mechanisms of impurities in metformin synthesis is heavily focused on other compounds, such as N-Nitrosodimethylamine (NDMA) and cyanoguanidine. No literature was found that details the specific chemical pathways leading to the formation of this compound as an impurity. Consequently, without an established formation mechanism, there is no information on specific strategies to mitigate its presence during industrial synthesis.
Due to this lack of foundational data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided structure.
Future Directions and Advanced Research Methodologies
Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation
Advanced spectroscopic methods are pivotal for elucidating the structural and dynamic properties of N-Ethyl Metformin (B114582) Hydrochloride, offering insights into its interactions with biological systems. Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are central to this endeavor.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide detailed information on the molecular structure of N-Ethyl Metformin Hydrochloride. frontiersin.org For instance, ¹H NMR can be used for quantitative analysis of the compound in various matrices without the need for an analyte-specific reference standard, by using an internal standard like maleic acid. researchgate.net In studies of its parent compound, metformin, ¹H-NMR has been used to correctly assign all protons, including the exchangeable NH protons, by selecting appropriate deuterated solvents like DMSO-d6. frontiersin.org This level of structural detail is crucial for understanding how the addition of the ethyl group alters the molecule's chemical properties compared to metformin.
An integrated analytical platform combining Near-Infrared (NIR), NMR, and high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) has been effective in profiling metformin hydrochloride from various sources, highlighting subtle chemical differences. frontiersin.org Such an approach could be instrumental in studying this compound to ensure consistency and to investigate its impurity profile, which is vital for mechanistic studies. Furthermore, spectroscopic techniques can probe the photophysical properties of the molecule, which are influenced by factors like solvent polarity. researchgate.net Understanding these properties can shed light on how the compound behaves in different biological environments.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Preclinical Research
The integration of omics technologies is set to revolutionize the preclinical study of this compound, moving beyond single-endpoint analyses to a systems-level understanding of its biological effects.
Metabolomics , the large-scale study of small molecules, offers a snapshot of the metabolic alterations induced by a compound. nih.govnih.gov For metformin, metabolomics has been applied to investigate metabolic changes in biofluids, tissues, and cells, revealing significant systemic effects. nih.gov Applying these techniques to this compound could identify unique metabolic signatures and pathways modulated by the compound. This can provide a deeper understanding of its mechanism of action and efficacy. nih.gov
Proteomics , the study of the entire protein complement, can identify the protein targets and pathways affected by this compound. In studies of metformin, proteomics has been used to analyze differential protein expression in kidney tissues of diabetic models, revealing that the drug alters proteins involved in energy metabolism and pathways like butanoate metabolism. nih.gov This approach helps in identifying potential therapeutic targets and understanding the molecular mechanisms underlying the drug's effects. nih.gov Combining proteomics with bioinformatics can further elucidate the function and distribution of these proteins. nih.gov
The collective power of multi-omics, including genomics, transcriptomics, metabolomics, and proteomics, provides a comprehensive view of the interplay between different molecular layers in response to drug treatment. nih.govfrontiersin.org This integrated approach will be crucial for building predictive models of response to this compound and for identifying novel biomarkers. frontiersin.org
| Omics Technology | Application in Biguanide (B1667054) Research | Potential Insights for this compound |
| Metabolomics | Investigates metabolic alterations in biofluids and tissues following metformin treatment. nih.gov | Identification of unique metabolic fingerprints and pathways modulated by the N-ethyl derivative. |
| Proteomics | Analyzes changes in protein expression profiles in response to metformin, identifying key pathways like butanoate metabolism. nih.gov | Elucidation of specific protein targets and signaling cascades affected by this compound. |
| Multi-Omics | Integrates data from genomics, metabolomics, etc., to understand the complex interplay shaping individual responses to metformin. nih.govnih.gov | Comprehensive modeling of the drug's mechanism of action and discovery of predictive response biomarkers. |
High-Throughput Screening for Novel Biological Activities in In Vitro Systems
High-throughput screening (HTS) offers a rapid and efficient method to test large libraries of compounds for specific biological activities. youtube.com This technology can significantly accelerate the discovery of novel therapeutic applications for this compound beyond its expected role.
HTS platforms utilize state-of-the-art robotics and automated systems to test millions of compounds against a biological target daily. youtube.com For a compound like this compound, HTS assays could be designed to screen for a wide range of activities, such as inhibition of specific enzymes, modulation of receptor activity, or effects on cancer cell proliferation. nih.gov For example, a high-throughput assay using 96-microwell plates has been developed for the determination of metformin, demonstrating the feasibility of such methods for biguanides. nih.gov
The process involves miniaturization, often using acoustic technology to transfer nanoliter-sized droplets of compounds, which increases speed and efficiency while reducing the use of materials. youtube.com By screening this compound against diverse target panels and cell-based models, researchers can uncover unexpected activities. This approach is not limited to finding new targets but can also be used in phenotypic drug discovery, where the effect on cell morphology or function is the primary readout, helping to identify compounds that work through unknown mechanisms. youtube.com
| HTS Application | Description | Relevance to this compound |
| Target-Based Screening | Assays designed to measure the interaction of a compound with a specific molecular target (e.g., enzyme, receptor). nih.gov | Could identify novel, high-affinity targets for the compound, suggesting new therapeutic indications. |
| Phenotypic Screening | Screening based on observable changes in cell phenotype (e.g., cell viability, morphology) without a preconceived target. youtube.com | May reveal unexpected biological effects and mechanisms of action for this compound. |
| Assay Miniaturization | Use of low-volume formats (e.g., 96- or 384-well plates) and robotic automation to increase throughput and reduce costs. youtube.comnih.gov | Enables rapid and cost-effective screening of the compound across a vast array of biological assays. |
Advanced Preclinical Models for Studying this compound (e.g., organoids, microfluidic systems)
The limitations of traditional 2D cell cultures and animal models have spurred the development of more physiologically relevant preclinical systems. Organoids and microfluidic "organ-on-a-chip" platforms represent the frontier in this area and hold immense promise for studying this compound.
Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to mimic the structure and function of a specific organ. These models provide a more accurate representation of in vivo tissue architecture and cellular heterogeneity. For a drug like this compound, pancreatic or liver organoids could be used to study its effects on glucose metabolism, insulin (B600854) secretion, or potential tissue-specific responses in a human-relevant context.
Microfluidic systems , or organs-on-chips, take this a step further by integrating organoids or other 3D cell aggregates into microfluidic devices that recapitulate the dynamic environment of the body, including blood flow and tissue-tissue interfaces. nih.gov A key challenge is the vascularization of these tissues on-chip to ensure long-term culture and functionality. nih.gov Platforms that successfully integrate vascular networks with organoids can be used to study the absorption, metabolism, and efficacy of this compound in a multi-organ system, providing critical data before moving to more complex in vivo studies. nih.gov These advanced models offer a powerful alternative for investigating drug effects with higher fidelity to human physiology.
Q & A
Q. What are the standard analytical methods for confirming the identity and purity of Metformin Hydrochloride in pharmaceutical formulations?
To confirm identity and purity, researchers employ a combination of pharmacopeial methods:
- Identification via Infrared (IR) Spectroscopy : Powdered tablets are dissolved in dehydrated alcohol, filtered, dried, and analyzed for characteristic absorption bands . Modifications to drying times (e.g., 2 hours at 105°C) ensure solvent removal .
- UV Spectrophotometry : Dissolution testing uses UV absorption at 233 nm to quantify Metformin Hydrochloride in pH 6.8 phosphate buffer, with validation against USP reference standards .
- HPLC with UV Detection : Reverse-phase HPLC with a hexanesulfonic acid mobile phase (pH 2.0) and acetonitrile gradient separates Metformin from impurities. System suitability criteria include retention time matching and resolution of related compounds .
- Colorimetric Tests : Reaction with 1-naphthol and sodium hypochlorite produces orange-red colorimetric signals for qualitative confirmation .
Q. What synthetic routes are commonly employed in the laboratory-scale preparation of Metformin Hydrochloride?
While industrial-scale synthesis is not detailed in the evidence, laboratory methods emphasize controlled conditions:
- Core Synthesis : Metformin Hydrochloride is derived from 1,1-dimethylbiguanide, reacted with hydrochloric acid to form the salt. Key steps include temperature control (e.g., 60–80°C) and solvent selection (e.g., methanol or ethanol) to optimize crystallinity .
- Purification : Recrystallization from alcohol-water mixtures ensures ≥97% purity, validated via titration and chromatographic methods .
Advanced Research Questions
Q. How can researchers design experiments to evaluate controlled-release formulations of Metformin Hydrochloride, and what parameters should be considered?
Controlled-release studies require multi-factorial experimental design:
- Polymer Selection and Ratios : Ethyl cellulose is commonly used. Varying drug-to-polymer ratios (e.g., 1:1 to 1:3) affect encapsulation efficiency (60–90%) and release kinetics .
- In Vitro Release Testing : USP Apparatus 2 (paddle method) at 100 rpm in pH 6.8 buffer, with sampling at 1, 4, 8, and 12 hours. Data modeling (e.g., Higuchi kinetics) distinguishes diffusion-controlled vs. erosion-based release .
- In Vivo Correlation : Hyperglycemic mouse models assess glucose reduction rates. Microspheres prepared via solvent evaporation show faster onset, while non-solvent methods prolong release .
- Critical Parameters : Surfactant use (e.g., Tween 80) during emulsification reduces particle size heterogeneity, and solvent choice (e.g., dichloromethane vs. acetone) impacts porosity .
Q. What methodological approaches are recommended for resolving discrepancies in dissolution profile data between different batches of Metformin Hydrochloride extended-release tablets?
Discrepancies often arise from formulation variability or testing conditions:
- Medium pH Adjustment : Deviations in buffer pH (±0.05) significantly alter dissolution rates. Recalibrate using 6.8 g/L monobasic potassium phosphate adjusted with NaOH .
- Apparatus Calibration : Ensure sinker usage in USP Apparatus 2 to prevent tablet floating, which can artificially delay release .
- Data Normalization : Apply similarity factors (ƒ2 > 50) to compare profiles. If differences persist, investigate excipient variability (e.g., binder content) or polymer molecular weight .
- Forced Degradation Studies : Expose tablets to heat (40°C/75% RH) or acidic/alkaline conditions to identify instability-linked dissolution failures .
Q. What strategies are effective for identifying and quantifying related substance impurities in Metformin Hydrochloride using chromatographic techniques?
Impurity profiling requires high-resolution separation and sensitive detection:
- Column Selection : Use polar-embedded C18 columns (e.g., Merck Millipore®) with a mobile phase of 50 mM hexanesulfonic acid (pH 2.0) and acetonitrile. This resolves 1-cyanoguanidine (primary impurity) from Metformin .
- Detection Limits : UV at 232 nm achieves quantification limits of 0.05% for most impurities. For trace analysis, LC-MS/MS with electrospray ionization enhances sensitivity .
- Validation Parameters : Include specificity (no co-elution), linearity (R² > 0.999 for 0.1–1.5% impurity range), and precision (RSD < 2% for triplicate injections) .
- Stability-Indicating Methods : Stress samples (oxidation, hydrolysis) confirm method robustness. For example, peroxide treatment degrades Metformin to guanylurea, detectable at RRT 0.92 .
Q. How can electrochemical methods be applied to quantify Metformin Hydrochloride in complex matrices, and what are their validation criteria?
Electrochemical sensors offer rapid, cost-effective quantification:
- Sensor Design : N,N-dimethylformamide/nano-silver-modified ITO electrodes enhance electron transfer. Cyclic voltammetry in pH 7.0 PBS shows a linear range of 0.1–10 µM .
- Matrix Effects : For serum samples, protein precipitation with acetonitrile (4:1 v/v) minimizes interference. Recovery rates average 100.96% with RSD < 1% .
- Validation : Criteria include correlation coefficient (r² > 0.95), intra-day precision (RSD < 2%), and detection limit (0.03 µM via differential pulse voltammetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
